molecular formula C17H17NO2 B12935948 5-(Benzyloxy)-6-methoxy-1-methyl-1H-indole

5-(Benzyloxy)-6-methoxy-1-methyl-1H-indole

Katalognummer: B12935948
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: PDSPDGYZVUBBSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)-6-methoxy-1-methyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-6-methoxy-1-methyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxyindole and benzyl bromide.

    O-Benzylation: The hydroxyl group at the 5-position of the indole is benzylated using benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Methoxylation: The methoxy group is introduced at the 6-position through a methylation reaction using methyl iodide and a base like sodium hydride.

    N-Methylation: The nitrogen atom of the indole ring is methylated using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-6-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of acylated indole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-6-methoxy-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-6-methoxy-1-methyl-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Benzyloxyindole: Lacks the methoxy and N-methyl groups.

    6-Methoxyindole: Lacks the benzyloxy and N-methyl groups.

    1-Methylindole: Lacks the benzyloxy and methoxy groups.

Uniqueness

5-(Benzyloxy)-6-methoxy-1-methyl-1H-indole is unique due to the combination of benzyloxy, methoxy, and N-methyl groups, which confer specific chemical and biological properties. This combination makes it a versatile compound for various research applications, distinguishing it from other indole derivatives.

Eigenschaften

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

6-methoxy-1-methyl-5-phenylmethoxyindole

InChI

InChI=1S/C17H17NO2/c1-18-9-8-14-10-17(16(19-2)11-15(14)18)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI-Schlüssel

PDSPDGYZVUBBSI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=CC(=C(C=C21)OC)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.